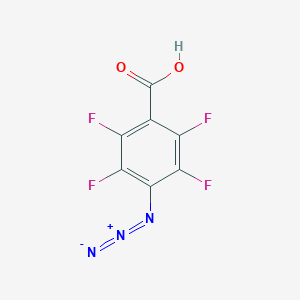

4-Azido-2,3,5,6-tetrafluorobenzoic acid

概要

説明

4-Azido-2,3,5,6-tetrafluorobenzoic acid, also known as N3-TFBA, is a click chemistry reagent containing an azide group . It is a complex with FAM-labeled DNA probe . This compound can be used as versatile photoaffinity labeling agents to probe biological receptors .

Molecular Structure Analysis

The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzoic acid is C7HF4N3O2 . The molecular weight is 235.10 . The SMILES string is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Physical And Chemical Properties Analysis

The compound is a crystal with a melting point of 139°C . The lambda max is 256 nm in water . The purity/analysis method is >98.0% (T,HPLC) .科学的研究の応用

Click Chemistry Reagent

4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) is a click chemistry reagent containing an azide group . Click chemistry is a popular method for bioconjugation, the process of attaching two biomolecules together. It is often used in the development of pharmaceuticals and in biological research .

Complex with FAM-labeled DNA Probe

N3-TFBA can form a complex with a FAM-labeled DNA probe . This could be useful in various fields of research, including genetics and molecular biology, where DNA probes are used to detect the presence of complementary DNA or RNA sequences .

Photoaffinity Labeling Agent

N3-TFBA can be used as a versatile photoaffinity labeling agent to probe biological receptors . Photoaffinity labeling is a technique used in molecular biology to study protein-protein interactions and protein-ligand binding .

Quantum Dot Patterning

A solution-based processing method has been reported to form patterns of quantum dots using a light-driven ligand crosslinker, ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) . This technology is critical for realizing high-resolution displays based on quantum dots .

Creation of Stable Room Temperature Nitrenes

4-Azido-2,3,5,6-tetrafluorobenzoic acid has been used in the creation of stable room temperature nitrenes . Nitrenes are reactive intermediates in organic chemistry and are used in various chemical transformations .

Photolysis Research

The compound has been used in photolysis research . Photolysis, the process of light breaking down a chemical compound, is a fundamental process in photochemistry .

作用機序

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) are biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions.

Mode of Action

N3-TFBA is a click chemistry reagent containing an azide group . It interacts with its targets through a process known as photoaffinity labeling . This is a technique used to biochemically study the binding sites of receptors. The compound can form a covalent bond with the target receptor when exposed to ultraviolet light, allowing for the identification and investigation of the receptor’s binding sites.

Result of Action

The result of N3-TFBA’s action is the formation of a covalent bond with the target receptor, which allows for the study of the receptor’s binding sites . This can provide valuable insights into the receptor’s function and its role in various biological processes.

Action Environment

The action of N3-TFBA can be influenced by various environmental factors. For instance, the compound is light-sensitive, and its interaction with target receptors is triggered by exposure to ultraviolet light . Additionally, the compound should be stored under inert gas and at temperatures below 0°C to maintain its stability .

将来の方向性

Given its role as a click chemistry reagent and its use in photoaffinity labeling, 4-Azido-2,3,5,6-tetrafluorobenzoic acid has potential applications in the study and modification of biological receptors . Its ability to minimize photodamage could make it particularly useful in sensitive applications .

特性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFHZXQSLNAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376316 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,3,5,6-tetrafluorobenzoic acid | |

CAS RN |

122590-77-6 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Azido-2,3,5,6-tetrafluorobenzoic acid facilitate the conjugation of nanoparticles to biomolecules?

A1: 4-Azido-2,3,5,6-tetrafluorobenzoic acid acts as a crucial linking agent in attaching photoluminescent silicon nanoparticles (SNs) to streptavidin. This is achieved through a multi-step process:

- Surface Modification: An alkane monolayer is introduced to freshly prepared SNs, providing a foundation for attaching the 4-Azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester crosslinker. This step enhances the stability of the nanoparticles against oxidation and aggregation. [, ]

- Covalent Bonding: The diazirine succinimidyl ester end of the crosslinker then reacts with carboxyl groups present in streptavidin, forming a stable amide bond. This results in the successful conjugation of multiple SNs to a single streptavidin molecule. [, ]

Q2: Can 4-Azido-2,3,5,6-tetrafluorobenzoic acid be utilized to develop sensors?

A: Yes, research demonstrates the potential of 4-Azido-2,3,5,6-tetrafluorobenzoic acid in sensor development. Specifically, it has been successfully employed in creating a room-temperature gas sensor for detecting ammonia (NH3) and trimethylamine (TMA). []

- Functionalization of Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) are functionalized with 4-Azido-2,3,5,6-tetrafluorobenzoic acid using a nitrene-based reaction. This modification introduces carboxylic acid groups onto the SWCNTs' sidewalls. []

- Sensing Mechanism: The presence of these carboxylic acid groups renders the functionalized SWCNTs highly sensitive to NH3 and TMA. Upon exposure to these target gases, the conductance of the SWCNTs changes significantly, allowing for detection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)